molecular formula C21H21ClN4O4S3 B11996504 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11996504
M. Wt: 525.1 g/mol
InChI Key: MVYMWQJARYYREG-AUEPDCJTSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Trimethoxyphenyl Group: This step involves the condensation of the trimethoxyphenyl group with the thiadiazole ring.

    Formation of the Acetohydrazide Moiety: The final step involves the formation of the acetohydrazide moiety through a hydrazone formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde
  • 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trimethoxyphenyl group and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN4O4S3

Molecular Weight

525.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21ClN4O4S3/c1-28-15-8-17(29-2)16(18(9-15)30-3)10-23-24-19(27)12-32-21-26-25-20(33-21)31-11-13-4-6-14(22)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,27)/b23-10+

InChI Key

MVYMWQJARYYREG-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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